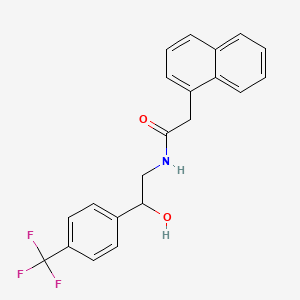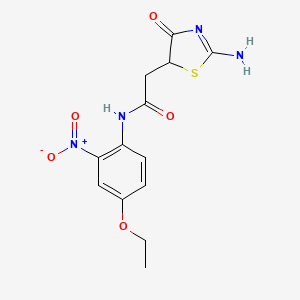![molecular formula C20H18FN3O2S B2650271 8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-61-2](/img/structure/B2650271.png)
8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the polarity of the bonds. The presence of electronegative atoms like fluorine would create regions of high electron density and could result in a polar molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the fluorine atom might be susceptible to nucleophilic substitution reactions. The carbonyl group could undergo addition reactions, and the phenylthio group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by its molecular structure. For example, the presence of polar groups could enhance solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Scientific Field
Medicinal Chemistry and Pharmacology
Application Summary
This compound has been investigated for its potential anti-HIV properties. The structural resemblance to purines and the presence of a pyrrolo[2,3-d]pyrimidine moiety, which is found in some antibiotics, suggest that it could interfere with viral replication mechanisms.
Experimental Methods
Researchers utilized a cyclocondensation reaction of amino-pyrrole-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. The synthesized compounds were then tested for their efficacy against HIV in vitro.
Results
The compounds showed promising results, with certain derivatives exhibiting significant inhibitory activity against the HIV virus. The specific activities and IC50 values were reported, indicating the potential for further development into therapeutic agents .
Antifungal Activity
Scientific Field
Agricultural Chemistry
Application Summary
Derivatives of this compound have been synthesized and tested for their antifungal activity, particularly against Pyricularia oryzae, a pathogen that affects rice crops.
Experimental Methods
A series of novel carbonate derivatives were designed and synthesized. Bioassay results were obtained by applying the compounds to cultures of P. oryzae and measuring the inhibition of fungal growth.
Results
Some derivatives exhibited good activity against P. oryzae, with one compound, in particular, showing better activity than the control substance, tebufloquin. The results included measurements of protective and curative activity at various concentrations .
Organic Synthesis Intermediate
Scientific Field
Organic Chemistry
Application Summary
The compound serves as an intermediate in organic synthesis processes, potentially useful in the development of various pharmaceuticals.
Experimental Methods
The compound’s synthesis involved standard organic reactions, with careful control of reaction conditions to ensure the correct formation of the desired product.
Results
The compound was successfully synthesized and characterized, confirming its potential as a versatile intermediate for further chemical transformations .
Antiangiogenic Activity
Scientific Field
Cancer Research
Application Summary
The compound’s derivatives have been explored for their antiangiogenic activity, which could be beneficial in hindering tumor growth by preventing the formation of new blood vessels.
Experimental Methods
In vitro assays were conducted to test the ability of the compound to inhibit endothelial cell proliferation, a key process in angiogenesis.
Results
Preliminary data indicated that certain derivatives could effectively inhibit endothelial cell proliferation, suggesting a potential role in cancer therapy .
Adenosine Receptor Antagonism
Scientific Field
Neuropharmacology
Application Summary
Some derivatives of the compound are being studied as selective A1-adenosine receptor antagonists, which could have implications in treating neurological disorders.
Experimental Methods
Synthesized compounds were tested for their binding affinity to the A1-adenosine receptor using radioligand binding assays.
Results
The studies found that specific substitutions on the compound enhanced its affinity for the A1 receptor, providing a starting point for the development of new drugs .
Antibacterial Activity
Scientific Field
Microbiology
Application Summary
Research has been conducted on the antibacterial properties of the compound, with a focus on its effectiveness against various bacterial strains.
Experimental Methods
The compound was tested against a panel of bacteria using standard microbiological techniques, such as disk diffusion and MIC determination.
Results
The compound demonstrated moderate to high antibacterial activity against several bacterial strains, warranting further investigation into its potential as an antibacterial agent .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-14-6-7-18-22-17-8-10-23(13-16(17)20(26)24(18)12-14)19(25)9-11-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZEXGCXXXSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

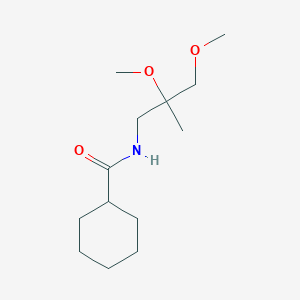
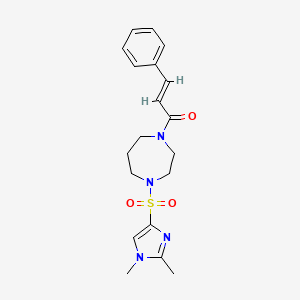
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
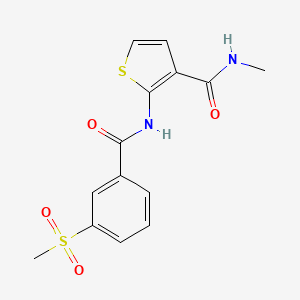
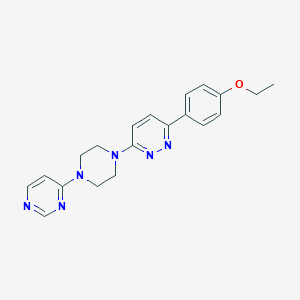
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
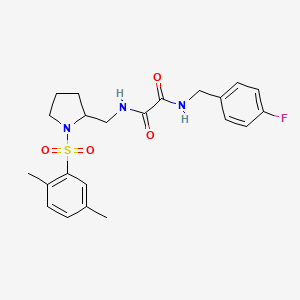
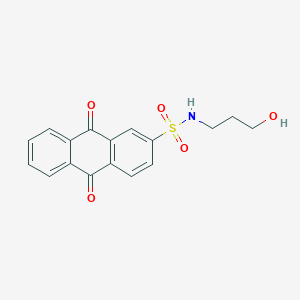
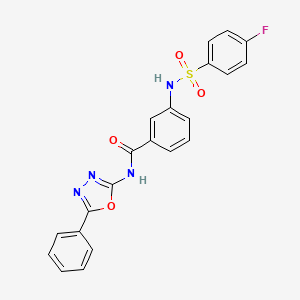
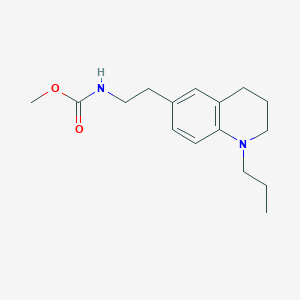
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
